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molecular formula C14H18N2O2 B1672121 GR 196429 CAS No. 170729-12-1

GR 196429

Cat. No. B1672121
M. Wt: 246.30 g/mol
InChI Key: LTYWTNUOUBBVNZ-UHFFFAOYSA-N
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Patent
US05633276

Procedure details

A mixture of Intermediate 4 (50 mg), potassium iodide (1 g) and N-(2-chloroethyl)acetamide (96 mg) in acetone (5 ml) was heated to reflux for 2 days. The cooled mixture was partitioned between water and ethyl acetate. The extracts were dried, and evaporated, and the residue chromatographed on silica gel. Elution with CH2Cl2 :EtOH:NH3 ; 400:8:1 gave a sample of desired material (69 mg).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[C:6]([NH2:11])[CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]C1.[I-].[K+].Cl[CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19].[CH3:21][C:22](C)=O>>[N:11]1([CH2:15][CH2:16][NH:17][C:18](=[O:20])[CH3:19])[C:6]2[C:7](=[CH:8][CH:9]=[C:10]3[O:1][CH2:3][CH2:4][C:5]3=2)[CH2:22][CH2:21]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
O1CCCC2=C(C=CC=C12)N
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
96 mg
Type
reactant
Smiles
ClCCNC(C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The cooled mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel
WASH
Type
WASH
Details
Elution with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
N1(CCC2=CC=C3C(=C12)CCO3)CCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 69 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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